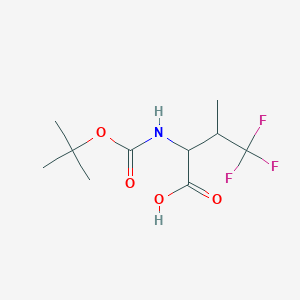

Boc-D,L-4,4,4-trifluorovaline

Description

Properties

IUPAC Name |

4,4,4-trifluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F3NO4/c1-5(10(11,12)13)6(7(15)16)14-8(17)18-9(2,3)4/h5-6H,1-4H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URADCGNNXPUQAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459542 | |

| Record name | Boc-D,L-4,4,4-trifluorovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409333-54-6 | |

| Record name | Boc-D,L-4,4,4-trifluorovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-D,L-4,4,4-trifluorovaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-D,L-4,4,4-trifluorovaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-D,L-4,4,4-trifluorovaline is a non-natural, protected amino acid that serves as a critical building block in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group at the γ-position of the valine side chain imparts unique physicochemical properties that can significantly influence the biological activity, metabolic stability, and conformational preferences of peptides and small molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to this compound, tailored for professionals in the field of drug development and biochemical research.

Chemical Properties and Identifiers

This compound, a racemic mixture of the D- and L-enantiomers, is a white to off-white solid at room temperature. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group allows for its direct use in standard solid-phase and solution-phase peptide synthesis protocols.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

| CAS Number | 409333-54-6 |

| Molecular Formula | C₁₀H₁₆F₃NO₄ |

| Molecular Weight | 271.24 g/mol |

| Appearance | White to yellow solid |

| Purity | ≥95% (typical) |

| Relative Density | 1.245 |

| Storage Temperature | 2-8 °C |

Note: Specific values for melting point, boiling point, and detailed solubility are not consistently reported in publicly available literature and may vary between suppliers.

Synthesis and Purification

The synthesis of this compound involves two key stages: the synthesis of the unprotected 4,4,4-trifluorovaline core followed by the protection of the amino group with a Boc moiety.

Synthesis of 4,4,4-Trifluorovaline

Boc Protection of D,L-4,4,4-trifluorovaline

The protection of the amino group of D,L-4,4,4-trifluorovaline is typically achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This is a standard and robust method for the N-protection of amino acids.

Experimental Protocol: Boc Protection

Materials:

-

D,L-4,4,4-trifluorovaline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Dioxane and water (or another suitable solvent system)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve D,L-4,4,4-trifluorovaline in a mixture of dioxane and aqueous sodium bicarbonate solution.

-

Cool the solution in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the stirred amino acid solution.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the dioxane under reduced pressure.

-

Acidify the aqueous residue to a pH of approximately 2-3 with a suitable acid (e.g., cold 1M HCl).

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Logical Workflow for Boc Protection:

Caption: General workflow for the Boc protection of D,L-4,4,4-trifluorovaline.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of this compound. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 2: Anticipated Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm), the α- and β-protons of the valine backbone, and the methyl group protons. Coupling between protons and the trifluoromethyl group may be observed. |

| ¹³C NMR | Resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, and the carbons of the trifluorovaline backbone. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling. |

| ¹⁹F NMR | A single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of a CF₃ group adjacent to a chiral center. ¹⁹F NMR is a powerful tool for monitoring the incorporation of this amino acid into peptides and for studying protein structure and interactions.[2] |

| Mass Spec. | The molecular ion peak [M+H]⁺ or other adducts corresponding to the calculated molecular weight. Fragmentation patterns may show the loss of the Boc group or other characteristic fragments. |

| IR Spec. | Characteristic absorption bands for the N-H stretch of the carbamate, C=O stretches of the carbamate and carboxylic acid, and C-F stretches of the trifluoromethyl group. |

Applications in Drug Development and Research

The introduction of the trifluoromethyl group offers several advantages in the design of novel therapeutics and research tools:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to an increased in vivo half-life of drug candidates.

-

Modulation of Physicochemical Properties: Fluorination increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[] The high electronegativity of fluorine can also alter the pKa of nearby functional groups, influencing binding interactions.[4]

-

Conformational Control: The steric bulk of the trifluoromethyl group can be used to control the conformational preferences of peptides, potentially locking them into a bioactive conformation.

-

¹⁹F NMR Probe: The trifluoromethyl group serves as a sensitive and non-perturbing NMR probe for studying protein-ligand interactions, protein folding, and dynamics, as fluorine is not naturally present in biological systems.[2]

Diagram of Application Logic:

Caption: The unique properties of this compound lead to its diverse applications.

Experimental Protocols for Use in Peptide Synthesis

This compound is compatible with standard Boc-based solid-phase peptide synthesis (SPPS) protocols.

Experimental Protocol: Manual Boc-SPPS Cycle

Materials:

-

Boc-protected amino acids (including this compound)

-

Appropriate resin (e.g., Merrifield or PAM resin)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the resin in DCM in a reaction vessel.

-

Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM to remove the Boc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DCM and DMF.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 5-10% DIEA in DMF. Wash the resin with DMF.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Boc-protected amino acid (e.g., this compound) by dissolving it in DMF with a coupling reagent (e.g., HBTU) and DIEA.

-

Add the activated amino acid solution to the resin and agitate until the coupling reaction is complete (monitor with a ninhydrin test).

-

Wash the resin with DMF and DCM.

-

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (HF).

Experimental Workflow for Boc-SPPS:

Caption: A typical cycle for the incorporation of an amino acid in Boc-SPPS.

Conclusion

This compound is a valuable synthetic building block for the introduction of a trifluoromethyl group into peptides and other biologically active molecules. Its unique properties can be leveraged to enhance metabolic stability, modulate physicochemical characteristics, and provide a powerful tool for biophysical studies. The protocols and data presented in this guide are intended to support researchers in the effective utilization of this important fluorinated amino acid in their drug discovery and development efforts.

References

Synthesis of Boc-D,L-4,4,4-trifluorovaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Boc-D,L-4,4,4-trifluorovaline, a protected non-natural amino acid of significant interest in medicinal chemistry and drug development. The incorporation of the trifluoromethyl group into the valine side chain offers unique properties for modulating peptide and protein structure and function. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and characterization data.

Synthetic Strategy

The synthesis of this compound is proposed as a three-step process starting from the commercially available ketone, 1,1,1-trifluoro-2-butanone. The synthetic pathway involves the formation of the amino acid backbone via a Bucherer-Bergs reaction, followed by hydrolysis of the resulting hydantoin intermediate, and subsequent protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Figure 1: Proposed synthetic pathway for this compound.

An alternative approach for the formation of the amino acid is the Strecker synthesis, which would proceed through an α-aminonitrile intermediate. However, the Bucherer-Bergs reaction is often favored for ketones.

Experimental Protocols

Step 1: Synthesis of 5-(1-(Trifluoromethyl)ethyl)-5-methylimidazolidine-2,4-dione (Bucherer-Bergs Reaction)

The Bucherer-Bergs reaction provides a classic and effective method for the synthesis of hydantoins from ketones.

Figure 2: Workflow for the Bucherer-Bergs reaction.

Materials:

-

1,1,1-Trifluoro-2-butanone

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

In a pressure vessel, a mixture of 1,1,1-trifluoro-2-butanone, potassium cyanide, and ammonium carbonate is prepared in a solution of ethanol and water.

-

The vessel is securely sealed and heated with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then carefully acidified with hydrochloric acid to precipitate the hydantoin product.

-

The solid product is collected by vacuum filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Quantitative Data (Representative):

| Parameter | Value |

|---|---|

| Molar Ratio (Ketone:KCN:(NH₄)₂CO₃) | 1 : 2 : 4 |

| Solvent | Ethanol/Water (1:1 v/v) |

| Temperature | 60-80 °C |

| Reaction Time | 12-24 hours |

| Yield | 70-85% |

Step 2: Synthesis of D,L-4,4,4-Trifluorovaline (Hydrolysis of Hydantoin)

The hydantoin intermediate is hydrolyzed under basic conditions to yield the free amino acid.

Materials:

-

5-(1-(Trifluoromethyl)ethyl)-5-methylimidazolidine-2,4-dione

-

Barium hydroxide (Ba(OH)₂) or Sodium hydroxide (NaOH)

-

Water

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Ammonium hydroxide (NH₄OH)

-

Ethanol

Procedure:

-

The hydantoin is suspended in an aqueous solution of a strong base, such as barium hydroxide or sodium hydroxide.

-

The mixture is heated at reflux until the hydrolysis is complete, which can be monitored by TLC.

-

After cooling, the solution is neutralized. If barium hydroxide is used, sulfuric acid is added to precipitate barium sulfate, which is then removed by filtration. If sodium hydroxide is used, the solution is neutralized with hydrochloric acid.

-

The pH of the filtrate is adjusted to the isoelectric point of the amino acid (typically around pH 5-6) with a dilute acid or base (e.g., ammonium hydroxide) to induce precipitation.

-

The precipitated D,L-4,4,4-trifluorovaline is collected by filtration, washed with cold water and then ethanol, and dried under vacuum.

Quantitative Data (Representative):

| Parameter | Value |

|---|---|

| Base | Barium hydroxide octahydrate |

| Solvent | Water |

| Temperature | 100-120 °C (Reflux) |

| Reaction Time | 24-48 hours |

| Yield | 60-75% |

Step 3: Synthesis of this compound (Boc Protection)

The amino group of D,L-4,4,4-trifluorovaline is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O).

Figure 3: Workflow for Boc protection of D,L-4,4,4-trifluorovaline.

Materials:

-

D,L-4,4,4-Trifluorovaline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Dioxane, Tetrahydrofuran (THF), or Acetonitrile

-

Water

-

Ethyl acetate

-

Citric acid or Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

D,L-4,4,4-trifluorovaline is dissolved in a mixture of a suitable organic solvent (e.g., dioxane, THF) and aqueous sodium hydroxide solution, or in an organic solvent with triethylamine.

-

The solution is cooled in an ice bath, and di-tert-butyl dicarbonate is added portion-wise with vigorous stirring.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The organic solvent is removed under reduced pressure.

-

The remaining aqueous solution is washed with a nonpolar solvent like ether or ethyl acetate to remove any unreacted (Boc)₂O and byproducts.

-

The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with a cold aqueous solution of citric acid or HCl.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization from a suitable solvent pair, such as ethyl acetate/hexane.

Quantitative Data (Representative):

| Parameter | Value |

|---|---|

| Reagent | Di-tert-butyl dicarbonate (1.1-1.2 eq.) |

| Base | Sodium hydroxide (in water/dioxane) or Triethylamine (in THF) |

| Solvent | Dioxane/Water or THF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-12 hours |

| Yield | 85-95% |

Characterization Data

The structural confirmation of the synthesized compounds is achieved through various spectroscopic techniques.

Table 1: Representative Spectroscopic Data

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 19F NMR (δ, ppm) | MS (m/z) |

| D,L-4,4,4-Trifluorovaline | Signals for CH, CH₃, and NH₂ protons, with splitting patterns influenced by the CF₃ group. | Signals for C=O, α-C, β-C, γ-C (quartet due to C-F coupling), and CH₃ carbons. | A signal corresponding to the CF₃ group, likely a doublet due to H-F coupling. | [M+H]⁺ corresponding to C₅H₈F₃NO₂ |

| This compound | Characteristic singlet for the Boc group (~1.4 ppm), along with signals for CH, CH₃, and NH protons. | Signals for the Boc carbonyl and quaternary carbons, in addition to the amino acid backbone carbons. The γ-C will appear as a quartet. | A signal for the CF₃ group. | [M+Na]⁺ or other adducts corresponding to C₁₀H₁₆F₃NO₄ |

Note: Specific chemical shifts and coupling constants will depend on the solvent and spectrometer frequency. The provided information is a general expectation.

Conclusion

The synthesis of this compound can be reliably achieved through a three-step sequence involving a Bucherer-Bergs reaction, hydantoin hydrolysis, and subsequent Boc protection. The protocols outlined in this guide provide a solid foundation for researchers to produce this valuable building block for applications in peptide synthesis and drug discovery. Careful optimization of reaction conditions and purification procedures is crucial for obtaining high yields and purity. The unique spectroscopic signature of the trifluoromethyl group facilitates straightforward characterization of the intermediates and the final product.

An In-depth Technical Guide to the Structure Elucidation of Boc-D,L-4,4,4-trifluorovaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-D,L-4,4,4-trifluorovaline is a synthetic amino acid of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group into the valine side chain imparts unique physicochemical properties, influencing peptide conformation, metabolic stability, and receptor binding affinity. This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing the key spectroscopic techniques and experimental protocols used for its characterization. All quantitative data is summarized in structured tables, and logical relationships in the elucidation process are visualized using diagrams.

Introduction

The strategic incorporation of fluorine into bioactive molecules is a widely employed strategy in drug design to modulate properties such as lipophilicity, metabolic stability, and binding affinity.[1] this compound serves as a valuable building block for the synthesis of novel peptides and peptidomimetics with enhanced therapeutic potential. Its structure, featuring a valine backbone with a trifluoromethyl group, makes it a subject of interest for detailed structural analysis. This guide outlines the methodologies for confirming the chemical structure of this important synthetic amino acid.

Molecular Structure and Properties

The fundamental step in the characterization of this compound is the confirmation of its molecular structure and the determination of its basic physicochemical properties.

Table 1: General Properties of this compound

| Property | Value |

| IUPAC Name | 2-(tert-butoxycarbonylamino)-3-methyl-4,4,4-trifluorobutanoic acid |

| Molecular Formula | C₁₀H₁₆F₃NO₄ |

| Molecular Weight | 271.23 g/mol |

| CAS Number | 409333-54-6 |

Note: Data sourced from publicly available chemical databases.

The structure of this compound is depicted below, illustrating the key functional groups: the tert-butyloxycarbonyl (Boc) protecting group, the carboxylic acid, the amine, and the trifluoromethylated side chain.

References

Introduction: The Role of Trifluorovaline in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of Trifluorovaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to enhance a molecule's pharmacological profile. Fluorine and fluorinated groups, such as the trifluoromethyl (CF₃) group, can profoundly influence key physicochemical properties including lipophilicity, acidity, and metabolic stability. Trifluorovaline, an analogue of the proteinogenic amino acid valine, embodies this principle. By replacing the terminal methyl groups of valine with a trifluoromethyl group, researchers can introduce unique electronic and steric properties. This substitution can block sites of metabolism, modulate binding affinity, and alter conformational preferences, making trifluorovaline derivatives valuable building blocks in the design of peptides and small molecule therapeutics with improved pharmacokinetic and pharmacodynamic characteristics.

This guide provides a comprehensive overview of the core physicochemical properties of trifluorovaline derivatives, details the experimental protocols for their characterization, and visualizes key workflows and concepts relevant to their application in drug development.

Core Physicochemical Properties

The introduction of a trifluoromethyl group in place of a methyl group instigates significant changes in a molecule's properties due to the high electronegativity of fluorine. This "metabolic switching" can lead to a longer drug half-life and a more predictable pharmacokinetic profile.[1]

Quantitative Data Summary

While extensive experimental data for a wide range of specific trifluorovaline derivatives are not broadly available in public literature, data for the parent compound, 4,4,4-Trifluorovaline, provide a foundational reference. The majority of readily accessible data is computationally derived.

Table 1: Physicochemical Properties of 4,4,4-Trifluorovaline

| Property | Value | Data Type | Source |

| Molecular Formula | C₅H₈F₃NO₂ | - | [2] |

| Molecular Weight | 171.12 g/mol | Computed | [3] |

| Melting Point | 245-248 °C | Experimental | [2] |

| XLogP3 | -1.7 | Computed | [3] |

| pKa (Carboxyl) | See Note 1 | - | |

| pKa (Amino) | See Note 1 | - | |

| Aqueous Solubility | See Note 2 | - |

Note 2 (Solubility): Qualitative descriptions for related compounds like 3,4,5-Trifluoroaniline indicate insolubility in water.[5] The solubility of per- and polyfluoroalkyl substances (PFAS) can be complex and depends on factors like pH and salinity.[6]

Key Experimental Protocols

Accurate characterization of physicochemical properties is essential for understanding and predicting the behavior of drug candidates. The following sections detail standard experimental methodologies for determining the pKa, lipophilicity, and metabolic stability of trifluorovaline derivatives.

Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constants (pKa) by monitoring pH changes of an amino acid solution upon the addition of a titrant (a strong acid or base).[7][8]

Methodology:

-

Preparation: Prepare a 0.1 M solution of the trifluorovaline derivative in deionized water. Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

-

Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[7]

-

Acidic Titration:

-

Pipette a known volume (e.g., 20 mL) of the amino acid solution into a beaker.[7]

-

Measure and record the initial pH.

-

Add small, precise increments (e.g., 0.3 mL) of 0.1 M HCl from a burette.[7]

-

After each addition, stir the solution and record the stable pH value.

-

Continue the titration until the pH drops to approximately 1.5.

-

-

Alkaline Titration:

-

Using a fresh 20 mL sample of the amino acid solution, repeat the process using 0.1 M NaOH as the titrant.

-

Continue adding the base in increments until the pH reaches approximately 12.5.[7]

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[8][9] The first midpoint corresponds to the pKa of the carboxyl group (pKa₁), and the second corresponds to the pKa of the amino group (pKa₂).

-

The isoelectric point (pI) can be calculated using the formula: pI = ½ (pKa₁ + pKa₂).

-

Determination of Lipophilicity (logP) by RP-HPLC

Lipophilicity, a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, is commonly measured as the octanol-water partition coefficient (logP). A widely used method for its determination involves Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which correlates a compound's retention time to its lipophilicity.[10][11]

Methodology:

-

System Preparation: Use an HPLC system equipped with a C18 column and a UV detector. The mobile phase typically consists of an aqueous component (A) and an organic component (B). A common system is 0.1% Trifluoroacetic Acid (TFA) in water for eluent A and 0.1% TFA in acetonitrile for eluent B.[10]

-

Standard Preparation: Prepare stock solutions of a series of standard compounds with known logP values that span a relevant range.

-

Sample Preparation: Prepare a stock solution of the trifluorovaline derivative in a suitable solvent (e.g., methanol or acetonitrile).

-

Chromatographic Run:

-

Inject the standards and the test compound into the HPLC system.

-

Elute the compounds using an isocratic mobile phase composition (a constant ratio of A and B). Multiple runs with varying percentages of the organic modifier (e.g., 40%, 50%, 60%, 70% acetonitrile) are performed.

-

Record the retention time (t_R) for each compound at each mobile phase composition. The dead time (t_0), the retention time of a non-retained compound, must also be determined.

-

-

Data Analysis:

-

For each compound at each mobile phase composition, calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0.

-

Calculate log(k) for each run.

-

For each compound, plot log(k) versus the percentage of the organic modifier in the mobile phase. This should yield a straight line.

-

Extrapolate this line to 100% aqueous phase (0% organic modifier) to determine the y-intercept, which is log(k_w).

-

Create a calibration curve by plotting the known logP values of the standard compounds against their calculated log(k_w) values.

-

Using the log(k_w) of the trifluorovaline derivative, determine its logP from the calibration curve.

-

Assessment of Metabolic Stability in Liver Microsomes

In vitro metabolic stability assays using liver microsomes are a standard method to predict hepatic clearance.[12] These assays measure the rate at which a compound is metabolized by enzymes, primarily Cytochrome P450s (CYPs), present in the microsomes.[13]

Methodology:

-

Reagent Preparation:

-

Test Compound: Prepare a 10 mM stock solution of the trifluorovaline derivative in DMSO, followed by dilution to a 100 µM working solution.[12]

-

Liver Microsomes: Thaw human or rat liver microsomes on ice and dilute with cold 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.[12]

-

Cofactor Solution: Prepare an NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) according to the manufacturer's instructions. This system ensures a sustained supply of the necessary cofactor for CYP enzyme activity.[13]

-

Stopping Solution: Prepare ice-cold acetonitrile containing an appropriate internal standard for LC-MS/MS analysis.[13]

-

-

Incubation Procedure:

-

In a 96-well plate, add the liver microsome suspension to each well.

-

Add the test compound working solution to the wells to achieve a final concentration (e.g., 1-2 µM).

-

Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[1]

-

Initiate the reaction by adding the NADPH regenerating system. The 0-minute time point sample is taken immediately by adding the stopping solution before adding the cofactor.[1]

-

Incubate the plate at 37°C with shaking.

-

At subsequent time points (e.g., 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding a volume of the ice-cold stopping solution.[1]

-

Include a negative control where the NADPH system is replaced with a buffer to account for non-enzymatic degradation.[13]

-

-

Sample Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.[13]

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS.

-

Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

-

Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / mg/mL microsomal protein).[12]

-

Visualizations: Workflows and Concepts

Caption: Experimental workflow for characterizing a novel trifluorovaline derivative.

Caption: Conceptual diagram of metabolic blocking by trifluoromethyl substitution.

Conclusion

Trifluorovaline derivatives represent a powerful tool in the arsenal of medicinal chemists. The strategic placement of the trifluoromethyl group can effectively block metabolic hotspots, leading to enhanced stability and a more favorable pharmacokinetic profile. While comprehensive experimental data for many derivatives remains proprietary or unpublished, the foundational principles of how fluorination impacts physicochemical properties are well-established. The detailed experimental protocols provided herein offer a clear roadmap for researchers to generate the critical data needed to assess these unique molecules. By systematically characterizing their pKa, lipophilicity, and metabolic stability, drug development professionals can better harness the potential of trifluorovaline derivatives to create safer, more effective therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. L-Valine, 4,4,4-trifluoro-, (S)- | C5H8F3NO2 | CID 193509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,4,5-Trifluoroaniline CAS#: 163733-96-8 [m.chemicalbook.com]

- 6. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 7. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 8. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 9. scribd.com [scribd.com]

- 10. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

Commercial Availability and Technical Guide to Boc-Protected Trifluorovaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-protected trifluorovaline, a fluorinated analog of the natural amino acid valine, is a critical building block in modern drug discovery and peptide synthesis. The incorporation of trifluoromethyl groups into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile. This technical guide provides a comprehensive overview of the commercial availability of Boc-protected trifluorovaline, detailed experimental protocols for its synthesis and incorporation into peptides, and a summary of its key physicochemical properties.

Commercial Availability

The commercial availability of Boc-protected trifluorovaline primarily extends to the racemic mixture, Boc-D,L-4,4,4-trifluorovaline. Several chemical suppliers offer this compound in varying quantities. However, the individual L- and D-enantiomers are less commonly available off-the-shelf and may require custom synthesis.

For researchers requiring enantiomerically pure forms, several companies specialize in custom chemical synthesis and can produce Boc-L-trifluorovaline and Boc-D-trifluorovaline to specified purity levels.

Table 1: Commercial Availability of Boc-Protected Trifluorovaline Derivatives

| Compound Name | CAS Number | Form | Representative Suppliers | Availability |

| This compound | 409333-54-6 | Solid | Fluorochem, Angene International | Commercially Available[1][2] |

| Boc-L-4,4,4-trifluorovaline | N/A | Solid | Custom Synthesis Providers | Available via Custom Synthesis |

| Boc-D-4,4,4-trifluorovaline | N/A | Solid | Custom Synthesis Providers | Available via Custom Synthesis |

Physicochemical and Spectroscopic Data

The introduction of the trifluoromethyl group significantly alters the physicochemical properties of valine. The following table summarizes the available data for the racemic mixture. Data for the individual enantiomers are limited in publicly available sources and would typically be provided upon custom synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆F₃NO₄ | [1] |

| Molecular Weight | 271.24 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥95% | [1] |

| Relative Density | 1.245 | [1] |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the α-proton, the β-proton, and the methyl protons of the valine side chain. The coupling patterns will be informative of the diastereomeric nature of the racemic mixture.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, and the carbons of the trifluorovaline backbone.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a characteristic signal for the trifluoromethyl group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Experimental Protocols

Synthesis of N-Boc-4,4,4-trifluoro-DL-valine

While a specific detailed protocol for the direct synthesis of Boc-protected trifluorovaline is not widely published in standard literature, a general and effective method involves the protection of the amino group of 4,4,4-trifluoro-DL-valine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This is a standard procedure for the Boc-protection of amino acids.[3]

Materials:

-

4,4,4-trifluoro-DL-valine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (1N)

Procedure:

-

Dissolution: Dissolve 4,4,4-trifluoro-DL-valine in a mixture of dioxane (or THF) and water.

-

Basification: Add sodium bicarbonate to the solution to achieve a basic pH.

-

Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate in dioxane (or THF) to the reaction mixture while stirring vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Acidify the reaction mixture to pH 2-3 with 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure N-Boc-4,4,4-trifluoro-DL-valine.

-

Incorporation of Boc-Trifluorovaline into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Boc-protected trifluorovaline into a growing peptide chain follows the standard protocols for Boc solid-phase peptide synthesis (SPPS).

General SPPS Cycle:

-

Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in a suitable solvent like dichloromethane (DCM).

-

Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIEA) in DCM or DMF.

-

Coupling:

-

Activate the carboxylic acid of the incoming Boc-trifluorovaline using a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) in a suitable solvent like DMF or NMP.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for the synthesis of Boc-protected trifluorovaline and its incorporation into a peptide sequence.

Caption: General workflow for the synthesis of Boc-trifluorovaline.

Caption: Workflow for incorporating Boc-trifluorovaline in solid-phase peptide synthesis.

Conclusion

Boc-protected trifluorovaline is a valuable reagent for the synthesis of fluorinated peptides and other biologically active molecules. While the racemic mixture is commercially available, researchers requiring enantiopure forms will likely need to utilize custom synthesis services. The experimental protocols outlined in this guide provide a solid foundation for the synthesis and application of this important building block in drug discovery and development.

References

An In-depth Technical Guide to Boc-D,L-4,4,4-trifluorovaline: Synthesis, Properties, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-D,L-4,4,4-trifluorovaline, a non-proteinogenic amino acid of significant interest in medicinal chemistry and protein engineering. This document details its chemical identification, physical properties, synthesis, and its applications in peptide and protein design, with a focus on its utility as a unique structural and spectroscopic probe.

Core Identification and Properties

This compound is a derivative of the amino acid valine, where the terminal methyl groups are replaced by a trifluoromethyl moiety, and the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This modification imparts unique properties that are highly valuable in the design of novel peptides and therapeutics.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 409333-54-6 .[1]

Table 1: Chemical Identifiers for this compound [1]

| Identifier | Value |

| CAS Number | 409333-54-6 |

| Molecular Formula | C₁₀H₁₆F₃NO₄ |

| IUPAC Name | 4,4,4-trifluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

| MDL Number | MFCD02682485 |

| EINECS Number | 879-253-1 |

The incorporation of the trifluoromethyl group significantly alters the physicochemical properties of the valine side chain, influencing its steric and electronic characteristics.

Table 2: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Weight | 271.236 g/mol |

| Physical State | Solid |

| Purity | Typically ≥95% |

| Relative Density | 1.245 |

Synthesis and Incorporation into Peptides

The synthesis of trifluoromethyl-containing amino acids, including 4,4,4-trifluorovaline, often involves multi-step asymmetric synthesis routes. Common strategies are based on the asymmetric addition across the carbon-nitrogen double bond of imines derived from esters of 3,3,3-trifluoropyruvic acid.[1] The use of chiral auxiliaries is a key strategy to achieve the desired stereochemistry.

Once synthesized, this compound can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols, typically employing the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.

Experimental Protocol: Incorporation of this compound into a Peptide Sequence via Boc-SPPS

This protocol outlines the general steps for incorporating the sterically hindered this compound into a growing peptide chain on a solid support.

Materials:

-

This compound

-

Peptide synthesis grade N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU)

-

Appropriate solid support resin (e.g., Merrifield, PAM, MBHA)

-

Ninhydrin test kit

Procedure:

-

Resin Swelling: The resin is swelled in DMF or DCM for 1-2 hours in a reaction vessel.

-

Boc Deprotection: The Boc protecting group of the N-terminal amino acid on the resin-bound peptide is removed by treatment with a solution of 25-50% TFA in DCM.[2] A short pre-wash of 1-2 minutes is followed by a longer deprotection step of 20-30 minutes. The resin is then thoroughly washed with DCM to remove residual TFA.

-

Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine by treating the resin with a 5-10% solution of DIEA in DCM or DMF for 5-10 minutes. The resin is subsequently washed thoroughly with DCM or DMF to remove excess base.

-

Coupling of this compound:

-

Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents) and a coupling reagent such as HBTU or HATU (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.

-

Coupling Reaction: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin. Agitate the mixture at room temperature. Due to the steric hindrance of the trifluorovaline side chain, a longer coupling time of 2-4 hours, or even a double coupling, may be necessary.

-

-

Monitoring: The completion of the coupling reaction is monitored using a qualitative ninhydrin (Kaiser) test. A negative result indicates the absence of free primary amines and the completion of the coupling.

-

Washing: After complete coupling, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: The cycle of deprotection, neutralization, and coupling is repeated for the subsequent amino acids in the desired peptide sequence.

-

Final Cleavage: Upon completion of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid, typically anhydrous hydrogen fluoride (HF) with appropriate scavengers.

References

An In-Depth Technical Guide to the Solubility of Boc-D,L-4,4,4-trifluorovaline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of N-tert-butoxycarbonyl-D,L-4,4,4-trifluorovaline, a fluorinated amino acid derivative of significant interest in medicinal chemistry and drug development. The introduction of a trifluoromethyl group can profoundly influence the physicochemical properties of amino acids and the peptides into which they are incorporated, affecting factors such as lipophilicity, metabolic stability, and conformational preferences. A thorough understanding of the solubility of this building block in common organic solvents is crucial for its effective use in solid-phase and solution-phase peptide synthesis, as well as for purification and formulation development.

While specific quantitative solubility data for Boc-D,L-4,4,4-trifluorovaline is not extensively available in published literature, this guide provides qualitative solubility information based on structurally similar compounds, a detailed experimental protocol for determining its solubility, and a discussion of the expected solubility profile based on its molecular structure.

Physicochemical Properties and Expected Solubility Profile

This compound is a non-proteinogenic amino acid derivative. Its structure comprises a valine backbone with a bulky, hydrophobic tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a highly electronegative trifluoromethyl group. The presence of the Boc group generally increases the solubility of amino acids in organic solvents compared to their unprotected counterparts.

The trifluoromethyl group is expected to significantly increase the hydrophobicity of the molecule. This increased hydrophobicity, coupled with the non-polar Boc group, suggests that this compound will exhibit good solubility in a range of common organic solvents.

Based on the properties of the related, non-fluorinated compound, Boc-L-valine, which is freely soluble in ethanol, ether, chloroform, DMF, and DMSO, a similar or even enhanced solubility in these solvents can be anticipated for the trifluorinated analog.[1][2]

Qualitative Solubility Data (Predicted)

The following table provides a predicted qualitative solubility profile for this compound based on the known solubility of Boc-L-valine and the structural contribution of the trifluoromethyl group. It is important to note that these are estimations and should be confirmed experimentally.

| Solvent | Chemical Class | Predicted Qualitative Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Freely Soluble | Highly polar aprotic solvent capable of dissolving a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | Amide | Freely Soluble | Polar aprotic solvent commonly used in peptide synthesis. |

| Dichloromethane (DCM) | Chlorinated Hydrocarbon | Soluble | A common solvent for organic synthesis, effective for many Boc-protected amino acids. |

| Chloroform | Chlorinated Hydrocarbon | Soluble | Similar to DCM, expected to be a good solvent. |

| Ethanol | Alcohol | Soluble | Polar protic solvent, generally effective for Boc-protected amino acids. |

| Methanol | Alcohol | Soluble | Similar to ethanol, expected to be a good solvent. |

| Ethyl Acetate | Ester | Soluble | A moderately polar solvent. |

| Tetrahydrofuran (THF) | Ether | Soluble | A common ether solvent in organic synthesis. |

| Water | Aqueous | Slightly Soluble to Insoluble | The hydrophobic nature of the Boc and trifluoromethyl groups will likely limit aqueous solubility. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

Due to the lack of published quantitative data, experimental determination of the solubility of this compound is essential for its practical application. The isothermal shake-flask method is a widely accepted and reliable technique for measuring the equilibrium solubility of a solid compound in a liquid solvent.[3][4][5][6][7]

3.1. Materials

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance (accurate to at least 0.1 mg)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a gravimetric analysis setup (vacuum oven, desiccator).

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid after equilibration is crucial to ensure a saturated solution is obtained.

-

Record the initial mass of the solid.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is typically recommended.

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove all undissolved solids. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Method A: Gravimetric Analysis

-

Weigh the vial containing the filtered supernatant.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.

-

Once the solvent is completely removed, re-weigh the vial. The mass of the dissolved solid can be determined by the difference in weight.

-

Calculate the solubility in mg/mL or g/L.

-

-

Method B: HPLC Analysis

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

-

Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine the peak area.

-

Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution to determine the solubility.

-

-

3.3. Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner. A table summarizing the solubility in different solvents at a specified temperature is recommended for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| e.g., Methanol | 25 | [Experimental Value] | [Calculated Value] |

| e.g., Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| e.g., N,N-Dimethylformamide | 25 | [Experimental Value] | [Calculated Value] |

| ... | ... | ... | ... |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound using the shake-flask method.

Caption: Workflow for determining the equilibrium solubility of this compound.

Conclusion

While published quantitative solubility data for this compound remains scarce, its molecular structure suggests good solubility in a variety of common organic solvents, particularly polar aprotic solvents like DMSO and DMF. For researchers and drug development professionals, the experimental determination of its solubility is a critical step for its effective application. The provided shake-flask protocol offers a robust and standardized method for generating this essential data, enabling the confident use of this valuable fluorinated amino acid in synthesis and formulation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. bioassaysys.com [bioassaysys.com]

Spectroscopic Profile of Boc-D,L-4,4,4-trifluorovaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the non-natural, protected amino acid, Boc-D,L-4,4,4-trifluorovaline. This compound is of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group. The incorporation of fluorinated amino acids can significantly impact the conformational preferences, metabolic stability, and binding affinities of peptides and proteins.[1] The tert-butoxycarbonyl (Boc) protecting group makes it amenable to standard solid-phase peptide synthesis protocols.[1]

This document presents a summary of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on established knowledge of similar fluorinated and Boc-protected compounds. Detailed experimental protocols for acquiring such data are also provided to aid researchers in their own analytical characterizations.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. It is important to note that exact values can vary depending on the solvent, concentration, and instrument used.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |

| ¹H NMR | ~ 4.2 - 4.5 | Doublet | ~ 8 - 10 | α-CH |

| ~ 2.8 - 3.2 | Multiplet | β-CH | ||

| ~ 1.45 | Singlet | Boc-(CH₃)₃ | ||

| ~ 1.2 - 1.4 | Doublet | ~ 7 | γ-CH₃ | |

| ~ 5.0 - 5.5 | Broad Singlet | NH | ||

| ~ 10 - 12 | Broad Singlet | COOH | ||

| ¹³C NMR | ~ 170 - 175 | Singlet | C=O (Carboxyl) | |

| ~ 155 - 157 | Singlet | C=O (Boc) | ||

| ~ 125 - 130 | Quartet | ~ 280 - 290 | CF₃ | |

| ~ 80 - 82 | Singlet | C(CH₃)₃ (Boc) | ||

| ~ 58 - 62 | Singlet | α-CH | ||

| ~ 35 - 40 | Quartet | ~ 25 - 30 | β-CH | |

| ~ 28.3 | Singlet | C(CH₃)₃ (Boc) | ||

| ~ 15 - 18 | Singlet | γ-CH₃ | ||

| ¹⁹F NMR | ~ -70 to -75 | Singlet or Doublet | CF₃ |

Table 2: Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~ 3100 | Medium | N-H stretch (Amide) |

| ~ 2980 | Medium | C-H stretch (Aliphatic) |

| ~ 1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~ 1690 | Strong | C=O stretch (Boc carbamate) |

| ~ 1520 | Medium | N-H bend (Amide II) |

| ~ 1160 - 1250 | Strong | C-F stretch (Trifluoromethyl) |

Table 3: Mass Spectrometry (MS) Data

| Technique | m/z | Assignment |

| ESI-MS (+) | 272.11 | [M+H]⁺ |

| 216.09 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) | |

| 172.09 | [M - Boc + H]⁺ | |

| ESI-MS (-) | 270.09 | [M-H]⁻ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.

-

¹H NMR Acquisition :

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse acquisition.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse program.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2 seconds.

-

-

¹⁹F NMR Acquisition :

-

Spectrometer: A spectrometer equipped with a fluorine probe.

-

Pulse Program: Standard single-pulse acquisition.

-

Number of Scans: 128-256.

-

Relaxation Delay: 1-2 seconds.

-

Reference: An external reference such as CFCl₃ (0 ppm) or an internal reference may be used.

-

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs using appropriate NMR processing software. Calibrate the chemical shifts to the residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Solid State (KBr pellet) : Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid State (ATR) : Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

-

IR Spectrum Acquisition :

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing : Perform a background subtraction using a spectrum of the empty sample compartment or the pure KBr pellet.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Mass Spectrum Acquisition :

-

Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

-

Ionization Mode: Both positive and negative ion modes should be used for comprehensive analysis.

-

Scan Range: m/z 50-500.

-

Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and source temperature to achieve good signal intensity and minimize in-source fragmentation. The Boc group can be labile, so gentle ionization conditions are recommended.

-

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion and any characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel amino acid derivative like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Stability of the Trifluoromethyl Group in Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF3) group into amino acids represents a powerful strategy in medicinal chemistry and drug development. This functional group imparts unique physicochemical properties that can significantly enhance the metabolic stability, bioavailability, and therapeutic efficacy of peptide-based drugs and other bioactive molecules. This technical guide provides a comprehensive overview of the stability of the trifluoromethyl group in amino acids, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

Core Concepts: The Source of Stability

The remarkable stability of the trifluoromethyl group is rooted in the fundamental strength of the carbon-fluorine (C-F) bond. With a bond dissociation energy of approximately 485 kJ/mol, the C-F bond is one of the strongest single bonds in organic chemistry, significantly stronger than a typical carbon-hydrogen (C-H) bond (around 414 kJ/mol).[1] This inherent strength makes the CF3 group exceptionally resistant to enzymatic cleavage, particularly by oxidative enzymes such as the cytochrome P450 (CYP) superfamily, which are primary drivers of drug metabolism in the liver.[2]

Incorporating a trifluoromethyl group into an amino acid can effectively block metabolically labile sites. For instance, replacing a methyl group susceptible to hydroxylation with a trifluoromethyl group can prevent this metabolic pathway, thereby increasing the in vivo half-life of the molecule.[2] This enhanced metabolic stability often translates to improved pharmacokinetic profiles, allowing for less frequent dosing and a more sustained therapeutic effect.[2][3]

Quantitative Analysis of Stability and Activity

The following table summarizes the expected outcomes on metabolic stability when a metabolically susceptible group is replaced with a trifluoromethyl group, based on established principles in medicinal chemistry.

| Parameter | Without Trifluoromethyl Group (e.g., with -CH3) | With Trifluoromethyl Group (e.g., with -CF3) | Rationale |

| Metabolic Half-life (t½) in vitro | Shorter | Longer | The strong C-F bond is resistant to enzymatic cleavage, leading to a slower rate of metabolism and clearance.[2] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance, a measure of the liver's metabolic capacity, is reduced due to the blockage of metabolic pathways.[2] |

| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary site of metabolism limits the formation of downstream degradation products.[2] |

In addition to enhancing stability, the incorporation of trifluoromethylated amino acids can profoundly impact the biological activity of peptides. The following table presents quantitative data on the inhibitory activity of trifluoromethyl-containing peptide analogs against Angiotensin-Converting Enzyme (ACE), demonstrating how this modification can influence potency.

Table 1: ACE Inhibitory Activity of Trifluoromethyl-Containing Peptides [4]

| Inhibitor Structure | IC50 (M) |

| HS-CH(CH2Ph)-CO-N(CH2)2-COOH (Captopril analog) | 5 x 10⁻⁷ |

| HS-CH(CF3)-CO-N(CH2)2-COOH (Trifluoromethyl analog) | 3 x 10⁻¹⁰ |

| Ph-CH2-CH(COOH)-NH-CH(CH3)-CO-N(CH2)2-COOH (Enalaprilat analog) | Not specified |

| Ph-CH2-CH(COOH)-NH-CH(CH(CH3)CF3)-CO-N(CH2)2-COOH (Trifluoromethyl-norvaline analog) | 6 x 10⁻⁸ |

| Ph-CH2-CH(COOH)-NH-CH(CH2CH(CH3)CF3)-CO-N(CH2)2-COOH (Trifluoromethyl-norleucine analog) | 3 x 10⁻⁸ |

Data extracted from a study on novel trifluoromethyl-containing peptides as inhibitors for angiotensin-converting enzyme.[4]

Experimental Protocols

Accurate assessment of the stability of trifluoromethylated amino acids and peptides is crucial for their development as therapeutic agents. Below are detailed methodologies for key in vitro experiments.

Protocol 1: In Vitro Microsomal Stability Assay

This assay determines the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes.[1][2][5][6]

Objective: To determine the metabolic half-life and intrinsic clearance of a trifluoromethylated amino acid or peptide.

Materials and Equipment:

-

Liver microsomes (human, rat, or other species)

-

Test compound (trifluoromethylated amino acid/peptide) and positive control compounds (e.g., verapamil, testosterone)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Stopping solution (e.g., ice-cold acetonitrile or methanol with an internal standard)

-

96-well incubation plates and sealing mats

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO, acetonitrile).

-

Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

-

Prepare the NADPH regenerating system solution in phosphate buffer.

-

-

Incubation:

-

Add the liver microsome solution to the wells of a 96-well plate.

-

Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.

-

-

Sample Processing:

-

Seal the plate and vortex to mix.

-

Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

-

-

Analysis:

-

Transfer the supernatant to a new 96-well plate for analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent drug versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.

-

Protocol 2: Plasma Stability Assay

This assay evaluates the stability of a test compound in plasma, which contains various proteases and other enzymes that can degrade peptides and other molecules.

Objective: To determine the stability of a trifluoromethylated peptide in human or animal plasma.

Materials and Equipment:

-

Human or animal plasma (e.g., heparinized or EDTA-treated)

-

Test compound (trifluoromethylated peptide)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Stopping solution (e.g., acetonitrile with 1% trifluoroacetic acid)

-

Incubator (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Thaw plasma at 37°C.

-

Prepare a stock solution of the test peptide in a suitable solvent.

-

-

Incubation:

-

Pre-warm the plasma to 37°C.

-

Spike the test peptide into the plasma at a final concentration (e.g., 1-10 µM).

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.

-

Immediately add the aliquot to a tube containing the stopping solution to precipitate plasma proteins and halt enzymatic activity.

-

-

Sample Processing:

-

Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

-

-

Analysis:

-

Analyze the supernatant by LC-MS/MS to quantify the amount of the intact peptide remaining at each time point.

-

-

Data Analysis:

-

Plot the percentage of the remaining peptide against time to determine the degradation profile and calculate the half-life.

-

Protocol 3: 19F NMR for Stability Monitoring

¹⁹F NMR is a powerful, non-destructive technique to monitor the stability of the trifluoromethyl group directly. Changes in the chemical environment or cleavage of the CF3 group will result in changes in the ¹⁹F NMR spectrum.

Objective: To monitor the degradation of a trifluoromethylated amino acid or peptide and identify potential fluorinated metabolites.

Materials and Equipment:

-

High-field NMR spectrometer with a fluorine probe

-

NMR tubes

-

Deuterated buffer (e.g., phosphate buffer in D₂O)

-

Test compound (trifluoromethylated amino acid/peptide)

-

Internal standard (e.g., trifluoroacetic acid)

Procedure:

-

Sample Preparation:

-

Dissolve the trifluoromethylated compound in the deuterated buffer to the desired concentration.

-

Add a known concentration of the internal standard for quantification.

-

-

NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F NMR spectrum at time zero.

-

Incubate the sample under the desired conditions (e.g., at 37°C, with or without enzymes).

-

Acquire subsequent ¹⁹F NMR spectra at various time points.

-

-

Data Analysis:

-

Process the spectra (e.g., Fourier transformation, phasing, baseline correction).

-

Integrate the signal corresponding to the intact compound and any new signals that appear over time, which may correspond to degradation products.

-

The decrease in the integral of the parent compound's signal over time can be used to calculate the degradation rate. The chemical shifts of new peaks can provide clues to the structure of the metabolites.

-

Signaling Pathways and Metabolic Fate

The incorporation of trifluoromethylated amino acids can influence cellular processes and metabolic pathways. While specific signaling pathways directly regulated by the stability of these amino acids are not well-defined, their presence as building blocks of proteins can affect pathways that are sensitive to amino acid availability, such as the mTORC1 signaling pathway.

mTORC1 Amino Acid Sensing Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation, and its activity is stimulated by the presence of amino acids. The following diagram illustrates a simplified overview of this pathway.

References

- 1. Signal integration by mTORC1 coordinates nutrient input with biosynthetic output - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Properties of Racemic Boc-4,4,4-trifluorovaline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the racemic mixture of N-(tert-butoxycarbonyl)-4,4,4-trifluorovaline, a fluorinated amino acid derivative of interest in medicinal chemistry and drug development. The introduction of trifluoromethyl groups can significantly alter the physicochemical and biological properties of amino acids and peptides, influencing factors such as metabolic stability, lipophilicity, and conformational preferences. This document outlines the known properties, a general synthetic approach, and a methodology for chiral separation of this compound.

Core Properties

Table 1: Physicochemical Properties of Racemic Boc-4,4,4-trifluorovaline

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆F₃NO₄ | - |

| Molecular Weight | 271.24 g/mol | |

| Physical Form | White to Yellow Solid | |

| Purity | ~96% | |

| Storage Temperature | 2-8 °C |

Solubility: Boc-protected amino acids generally exhibit good solubility in a range of organic solvents. While specific solubility data for racemic Boc-4,4,4-trifluorovaline is not detailed, it is anticipated to be soluble in solvents such as dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF). The presence of the trifluoromethyl group may influence its solubility profile compared to its non-fluorinated analog, potentially increasing its solubility in less polar organic solvents.

Synthesis of Racemic Boc-4,4,4-trifluorovaline

A detailed experimental protocol for the synthesis of racemic 4,4,4-trifluorovaline and its subsequent Boc-protection is not widely published. However, a general and plausible synthetic route can be conceptualized based on established methods for the synthesis of fluorinated amino acids and N-protection.

A potential synthetic pathway could involve the Strecker synthesis or a related methodology starting from 3,3,3-trifluoro-2-butanone. This would be followed by the protection of the resulting amino acid's amino group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Conceptual Synthesis Pathway:

Caption: Conceptual pathway for the synthesis of racemic Boc-4,4,4-trifluorovaline.

Experimental Protocols

General Protocol for N-Boc Protection of a Racemic Amino Acid:

This protocol is a generalized procedure and may require optimization for 4,4,4-trifluorovaline.

-

Dissolution: Dissolve the racemic amino acid in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran and water.

-

Basification: Add a base, such as sodium hydroxide or triethylamine, to the solution to deprotonate the amino group.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture, typically in a slight molar excess.

-

Reaction: Stir the mixture at room temperature for several hours or until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC).

-